molecular formula C13H16ClNO B102386 1-[Chloro(phenyl)acetyl]piperidine CAS No. 18504-70-6

1-[Chloro(phenyl)acetyl]piperidine

Cat. No.: B102386
CAS No.: 18504-70-6
M. Wt: 237.72 g/mol
InChI Key: ACZICANKVRIYSF-UHFFFAOYSA-N
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Description

1-[Chloro(phenyl)acetyl]piperidine is an organic compound with the molecular formula C13H16ClNO. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a chloro(phenyl)acetyl group attached to the piperidine ring. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

1-[Chloro(phenyl)acetyl]piperidine plays a significant role in biochemical reactions, particularly in the inhibition of cholinesterase receptors . The compound interacts with enzymes such as acetylcholinesterase (AChE), where it binds to the catalytic site, interacting with amino acids like tryptophan and phenylalanine residues . These interactions inhibit the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic signaling .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of cholinesterase enzymes, leading to altered levels of neurotransmitters . This modulation can impact gene expression and cellular metabolism, potentially enhancing cognitive functions and providing neuroprotective effects . Additionally, the compound’s interaction with cholinesterase receptors can lead to changes in cell membrane dynamics and receptor localization .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of cholinesterase enzymes . This binding inhibits the hydrolysis of acetylcholine, resulting in increased acetylcholine levels . The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions with key amino acid residues . This inhibition can lead to enhanced cholinergic signaling and potential therapeutic effects in neurodegenerative diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can maintain its inhibitory effects on cholinesterase enzymes for several weeks, although a gradual decrease in potency may occur . These temporal effects are crucial for understanding the compound’s potential for therapeutic applications .

Dosage Effects in Animal Models

Studies on animal models have demonstrated that the effects of this compound vary with different dosages . At low doses, the compound can enhance cognitive functions and provide neuroprotective effects . At higher doses, it may exhibit toxic effects, including neurotoxicity and adverse behavioral changes . These dosage-dependent effects highlight the importance of determining optimal therapeutic doses for potential clinical applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cholinesterase enzymes . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of various metabolites, which may contribute to the compound’s overall pharmacological effects . Understanding these metabolic pathways is essential for predicting the compound’s behavior in vivo .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with specific transporters and binding proteins . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Once inside the cells, it can localize to specific subcellular compartments, where it interacts with target enzymes and receptors . These interactions are crucial for the compound’s pharmacological activity .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with cholinesterase enzymes . Additionally, it can be found in the cell membrane, where it modulates receptor activity and signaling pathways . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[Chloro(phenyl)acetyl]piperidine can be synthesized through several methods. One common approach involves the acylation of piperidine with chloro(phenyl)acetyl chloride. The reaction typically occurs in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[Chloro(phenyl)acetyl]piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The acyl group can be hydrolyzed to form the corresponding carboxylic acid and piperidine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products include various substituted piperidines depending on the nucleophile used.

    Oxidation: Products include oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Products include reduced derivatives such as alcohols or amines.

Scientific Research Applications

1-[Chloro(phenyl)acetyl]piperidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and is used in drug discovery and development.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

1-[Chloro(phenyl)acetyl]piperidine can be compared with other similar compounds such as:

    Piperidine: A simple six-membered heterocyclic amine without the chloro(phenyl)acetyl group.

    Piperazine: A similar heterocyclic compound with two nitrogen atoms in the ring.

    Pyridine: A six-membered heterocyclic compound with one nitrogen atom in the ring.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to these similar compounds.

Properties

IUPAC Name

2-chloro-2-phenyl-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c14-12(11-7-3-1-4-8-11)13(16)15-9-5-2-6-10-15/h1,3-4,7-8,12H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZICANKVRIYSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407117
Record name 1-[chloro(phenyl)acetyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18504-70-6
Record name 1-[chloro(phenyl)acetyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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